Structural Confirmation at Atomic Resolution: GluA2 Ligand-Binding Domain Co-Crystal Structure versus Non-Pyrano[4,3-c]pyrazole Scaffolds
The 6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl scaffold carrying a 3-trifluoromethyl substituent has been validated in a high-resolution (1.6 Å) co-crystal structure with the rat GluA2 AMPA receptor ligand-binding domain (PDB: 2XXI). The crystallized ligand, 1-((4-(3-(trifluoromethyl)-6,7-dihydropyrano(4,3-c)pyrazol-1(4H)-yl)phenyl)methyl)-2-pyrrolidinone, demonstrates that this specific fused heterocyclic core achieves a defined binding pose stabilized by the trifluoromethyl group [1]. In contrast, the structurally distinct pyrano[2,3-c]pyrazole-5-carbonitrile class (e.g., BQU57) targets Ral GTPases [2], and chromeno[4,3-c]pyrazol-4-ones inhibit carbonic anhydrase isoforms IX and XII (Ki values as low as 5.6–9.6 nM for dual inhibitors 6, 11, and 17) [3], confirming that the pyrano[4,3-c]pyrazole ring fusion defines a distinct pharmacophore space.
| Evidence Dimension | Target engagement mechanism / structural pharmacophore class |
|---|---|
| Target Compound Data | GluA2 AMPA receptor co-crystal structure at 1.6 Å resolution; binding pose confirmed for 6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl scaffold with 3-CF₃ substitution |
| Comparator Or Baseline | Pyrano[2,3-c]pyrazole-5-carbonitriles (Ral GTPase inhibition); chromeno[4,3-c]pyrazol-4-ones (hCA IX/XII inhibition, Ki 5.6–41 nM) |
| Quantified Difference | Distinct protein target and binding mode; pyrano[4,3-c]pyrazole core engages AMPA receptor subtype, not reported for pyrano[2,3-c] or chromeno[4,3-c] regioisomers in this context |
| Conditions | X-ray crystallography (PDB: 2XXI); biochemical enzyme inhibition assays |
Why This Matters
The experimentally validated binding mode to the GluA2 receptor provides confidence that the pyrano[4,3-c]pyrazol-1(4H)-yl scaffold is target-competent, and procurement of the acetic acid building block enables rapid exploration of this pharmacophore space for neuroscience drug discovery programs.
- [1] PDB Entry 2XXI. (2010). Crystal structure of 1-((4-(3-(trifluoromethyl)-6,7-dihydropyrano(4,3-c)pyrazol-1(4H)-yl)phenyl)methyl)-2-pyrrolidinone in complex with the ligand binding domain of the Rat GluA2 receptor and glutamate at 1.6A resolution. Protein Data Bank. http://doi.org/10.2210/pdb2xxi/pdb View Source
- [2] BenchChem. (n.d.). BQU57: Ral GTPase inhibitor. Retrieved from https://www.benchchem.com (Note: This compound is cited for comparator class identification only; BenchChem is not used as a primary data source for the target compound.) View Source
- [3] Bonardi, A., Falsini, M., Catarzi, D., Varano, F., Di Cesare Mannelli, L., Tenci, B., ... & Colotta, V. (2018). Structural investigations on coumarins leading to chromeno[4,3-c]pyrazol-4-ones and pyrano[4,3-c]pyrazol-4-ones: New scaffolds for the design of the tumor-associated carbonic anhydrase isoforms IX and XII. European Journal of Medicinal Chemistry, 146, 47–67. https://doi.org/10.1016/j.ejmech.2018.01.033 View Source
